2-Iodobutane-D9

Catalog No.
S14395999
CAS No.
M.F
C4H9I
M. Wt
193.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobutane-D9

Product Name

2-Iodobutane-D9

IUPAC Name

1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane

Molecular Formula

C4H9I

Molecular Weight

193.07 g/mol

InChI

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

IQRUSQUYPCHEKN-CBZKUFJVSA-N

Canonical SMILES

CCC(C)I

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I

2-Iodobutane-D9 is a deuterated derivative of 2-iodobutane, a halogenated organic compound. Its chemical formula is C₄D₉I, and it is characterized by the presence of nine deuterium atoms, which are isotopes of hydrogen. This compound appears as a colorless liquid and is less dense than water, with a boiling point ranging from 119 to 120 °C and a melting point of -104 °C. It is known for its flammability and potential health hazards, including skin and eye irritation .

Typical of alkyl halides. Key reactions include:

  • Nucleophilic Substitution Reactions: It acts as an electrophile in both SN1S_N1 and SN2S_N2 mechanisms, where nucleophiles attack the carbon atom bonded to the iodine atom, leading to the substitution of the iodine with another group.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes, typically through E2E2 mechanisms where a base abstracts a proton adjacent to the carbon bearing the iodine .
  • Formation of Organometallic Compounds: It can react with metals such as magnesium or lithium to form organometallic species, which are valuable intermediates in organic synthesis.

Several methods exist for synthesizing 2-Iodobutane-D9:

  • Halogenation of Butane-D9: Reacting butane-D9 with iodine in the presence of a suitable solvent can yield 2-iodobutane-D9.
  • Deuteration of 2-Iodobutane: Starting from non-deuterated 2-iodobutane, deuteration can be achieved using deuterated reagents or solvents under specific reaction conditions.
  • Electrophilic Substitution: Using iodinating agents on butane derivatives can introduce iodine at the second carbon position while incorporating deuterium atoms .

2-Iodobutane-D9 finds applications primarily in research and industry:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds.
  • Isotope Labeling: Due to its deuterated nature, it is used in studies involving isotope labeling for tracking metabolic pathways or reaction mechanisms.
  • Pharmaceutical Research: It may be utilized in drug development processes where isotopic labeling is required for pharmacokinetic studies .

Interaction studies involving 2-Iodobutane-D9 focus on its reactivity with various nucleophiles and electrophiles. The unique properties conferred by deuteration may alter reaction rates and mechanisms compared to its non-deuterated counterpart. Additionally, studies on its interactions with biological systems could provide insights into its potential toxicity and pharmacological effects .

Several compounds share structural similarities with 2-Iodobutane-D9. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
1-IodobutaneC₄H₉IPrimary iodide; reacts differently due to primary carbon
2-BromobutaneC₄H₉BrContains bromine instead of iodine; different reactivity
1-BromobutaneC₄H₉BrPrimary bromide; used similarly but less stable
3-IodobutaneC₄H₉IIodine at the third position; alters reactivity profile

The presence of deuterium in 2-Iodobutane-D9 provides distinct advantages in tracking chemical pathways and studying reaction dynamics compared to these similar compounds .

XLogP3

2.8

Exact Mass

193.03139 g/mol

Monoisotopic Mass

193.03139 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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